Methyl Alpha-L-Arabinopyranoside-13C
Description
Historical Development and Significance within Carbohydrate Chemistry Research
The journey to understanding the complex three-dimensional structures of carbohydrates has been a long and challenging one for chemists. Early research in carbohydrate chemistry was foundational, establishing the basic structures and stereochemistry of monosaccharides. However, these classical methods provided limited insight into the dynamic nature of these molecules in solution.
Evolution of Isotopic Labeling in Glycoscience and its Relevance to Methyl Alpha-L-Arabinopyranoside-13C
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. nih.gov In glycoscience, the use of stable isotopes like ¹³C has become indispensable. Initially, labeling was often uniform, with all carbon atoms in a sugar molecule being replaced with ¹³C. This approach, while boosting signal intensity, could also lead to complex spectra due to ¹³C-¹³C coupling.
Over time, more sophisticated, site-specific labeling techniques were developed. These methods allow researchers to introduce a ¹³C label at a specific position within the carbohydrate molecule. This targeted approach simplifies NMR spectra and provides more precise information about local structure and dynamics. The ability to synthesize Methyl Alpha-L-Arabinopyranoside with a ¹³C label at a specific carbon atom allows for focused investigations into the conformation and interactions of that particular part of the molecule.
The relevance of these advancements to this compound lies in the enhanced analytical power it provides. The ¹³C label acts as a beacon, allowing researchers to:
Unambiguously assign NMR signals: The presence of the ¹³C label helps in the definitive assignment of signals in complex NMR spectra, which is often a significant challenge for carbohydrates.
Determine molecular conformation: By analyzing the coupling constants between the ¹³C atom and neighboring protons or carbons, researchers can deduce the torsional angles and, consequently, the three-dimensional shape of the sugar ring in solution.
Probe intermolecular interactions: When a ¹³C-labeled carbohydrate interacts with another molecule, such as a protein, changes in the NMR signals of the labeled carbon can provide valuable information about the binding site and the nature of the interaction.
Current Research Paradigms Utilizing this compound
Current research leverages this compound and other isotopically labeled carbohydrates in a variety of advanced applications, primarily centered around NMR spectroscopy. These studies are crucial for understanding the fundamental principles of carbohydrate structure and their roles in biological systems.
Conformational Analysis: The flexibility of the pyranose ring is a key determinant of a carbohydrate's biological activity. ¹³C NMR studies, facilitated by isotopic labeling, are instrumental in defining the conformational preferences of arabinopyranosides in solution. By measuring various NMR parameters, such as chemical shifts and coupling constants, researchers can characterize the equilibrium between different chair and skew-boat conformations.
Interaction Studies: Carbohydrates are involved in a myriad of biological recognition events. ¹³C-labeled Methyl Alpha-L-Arabinopyranoside can be used as a molecular probe to study its interactions with proteins, such as enzymes and lectins. These studies provide insights into the structural basis of carbohydrate recognition and are vital for the design of inhibitors and other therapeutic agents.
Monitoring Glycosylation Reactions: The formation of glycosidic bonds is a fundamental process in the synthesis of complex carbohydrates. ¹³C-labeled substrates, including derivatives of Methyl Alpha-L-Arabinopyranoside, can be used to monitor the progress of enzymatic or chemical glycosylation reactions in real-time using NMR. This allows for detailed kinetic and mechanistic studies of these important transformations.
While specific, detailed research findings for this compound are not extensively published in readily accessible literature, the principles of its application can be illustrated through data from related studies on ¹³C-labeled carbohydrates. The following interactive table showcases typical ¹³C NMR chemical shift data for a methyl pyranoside, illustrating the type of information obtained in such studies.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 100.2 |
| C2 | 71.5 |
| C3 | 73.8 |
| C4 | 69.4 |
| C5 | 72.1 |
| OCH₃ | 55.6 |
Note: The data in this table is representative and intended for illustrative purposes. Actual chemical shifts can vary depending on the specific stereochemistry and experimental conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1/i2+1 |
InChI Key |
ZBDGHWFPLXXWRD-DIGXEVASSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([13CH2]O1)O)O)O |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Methyl Alpha L Arabinopyranoside 13c
Precursor Synthesis and Derivatization for ¹³C Incorporation
The journey to synthesize Methyl Alpha-L-Arabinopyranoside-¹³C begins with the selection of an appropriate starting material that is either already labeled with ¹³C or can be efficiently derivatized to incorporate the isotope. A common strategy involves starting with a commercially available ¹³C-labeled monosaccharide, such as L-Arabinose-¹³C. For instance, L-[1-¹³C]arabinose can be used to introduce the label at the anomeric carbon. nih.gov
Once the labeled precursor is obtained, it must be appropriately protected to ensure that subsequent reactions occur at the desired positions. This typically involves the use of protecting groups for the hydroxyl moieties, which prevent them from reacting during the glycosidation step. The choice of protecting groups is critical as it can influence the stereochemical outcome of the glycosylation reaction. Common protecting groups for carbohydrates include benzyl (B1604629) ethers and acyl groups like acetyl or benzoyl esters.
For example, the synthesis could start from L-arabinose which is first converted to a protected intermediate. This process ensures that only the anomeric hydroxyl group is available for the subsequent glycosidation reaction with methanol (B129727).
Table 1: Examples of Precursors for ¹³C-Labeled Arabinose Synthesis
| Labeled Precursor | Position of ¹³C Label | Typical Use |
|---|---|---|
| L-[1-¹³C]Arabinose | C1 (Anomeric Carbon) | Studies of glycosidic bond formation and cleavage. |
| D-[U-¹³C₅]Arabinose | Uniformly Labeled | Metabolic flux analysis where the entire carbon skeleton is tracked. isotope.com |
| ¹³C-labeled Cyanide | C1 | Kiliani-Fischer synthesis to extend a smaller sugar, incorporating ¹³C at the new C1 position. nih.gov |
Stereoselective Glycosidation Techniques for Alpha-L-Arabinopyranoside Formation
The formation of the glycosidic bond between the labeled, protected arabinose donor and methanol is the cornerstone of the synthesis. Achieving high stereoselectivity for the α-anomer is a significant challenge in carbohydrate chemistry. nih.gov The outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the type of promoter or catalyst used, the solvent, and the reaction temperature. frontiersin.orgacs.org
For the synthesis of α-glycosides, methods that avoid neighboring group participation are typically employed. This means using non-participating protecting groups, such as benzyl ethers, at the C-2 position of the arabinose donor. frontiersin.org The anomeric effect, which thermodynamically favors the axial anomer (α in the case of L-arabinose), also plays a role in directing the stereoselectivity. bu.edu.eg
Various glycosylation methods can be employed:
Koenigs-Knorr reaction and its modifications: This classic method often involves a glycosyl halide (bromide or chloride) as the donor and a silver or mercury salt as the promoter.
Glycosyl trichloroacetimidates (Schmidt glycosylation): This is a widely used method that offers good control over stereoselectivity. Activation with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in a non-polar solvent often favors the formation of the α-glycoside. acs.org
Thioglycosides: These donors can be activated under various conditions, and the choice of activator and protecting groups can be tuned to favor the α-anomer. acs.org
Table 2: Influence of Reaction Parameters on α-Selectivity in L-Arabinopyranoside Synthesis
| Parameter | Condition Favoring α-Anomer | Rationale |
|---|---|---|
| C-2 Protecting Group | Non-participating (e.g., Benzyl ether) | Prevents formation of a dioxolanium ion intermediate that would lead to the β-anomer. frontiersin.org |
| Solvent | Ethereal solvents (e.g., Diethyl ether) | Can promote the formation of the α-anomer through an SN2-like displacement of an intermediate. nih.gov |
| Promoter/Catalyst | Strong Lewis acids (e.g., TMSOTf) | Can favor thermodynamic product formation or specific reaction pathways leading to the α-isomer. |
| Temperature | Low temperatures | Often used to enhance kinetic control and improve selectivity. |
Site-Specific ¹³C Labeling Approaches and Challenges
While uniform labeling provides a general overview of a molecule's fate, site-specific labeling offers more detailed mechanistic insights. nih.govrsc.org Introducing a ¹³C atom at a specific, predetermined position within the arabinose ring (e.g., C-1, C-2, C-5) requires a more complex synthetic strategy. medchemexpress.com
The approach typically starts with a smaller, non-carbohydrate precursor that is already labeled at a specific position. copernicus.org For example, to label the C-5 position of L-arabinose, one might devise a synthesis starting from a four-carbon sugar and a ¹³C-labeled one-carbon unit. Enzymatic methods can also be employed, using specifically labeled substrates and enzymes with known mechanisms to construct the desired sugar phosphate (B84403). nih.gov
Challenges in site-specific labeling include:
Isotopic Scrambling: Under certain reaction conditions, the ¹³C label can migrate to other positions in the molecule, reducing the site-specificity.
Cost: Specifically labeled starting materials are often expensive and require efficient handling to maximize incorporation. nih.gov
Verification: Confirming the exact position of the label requires sophisticated analytical techniques, primarily high-resolution NMR spectroscopy. nih.gov
Purity Assessment and Isotopic Enrichment Verification Methodologies
After synthesis, a rigorous analysis is required to confirm the chemical purity of the Methyl Alpha-L-Arabinopyranoside-13C and to quantify the extent and location of the isotopic labeling.
Standard chromatographic techniques are used to assess the chemical purity of the final product. The goal is to ensure that the sample is free from starting materials, reagents, and side products from the synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment. Using various detectors (e.g., UV, refractive index, or evaporative light scattering), it can separate the target compound from impurities. The purity is typically determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For volatile derivatives of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and purity information. nih.gov
Determining the isotopic enrichment is crucial to validate the success of the labeling strategy. Mass spectrometry and NMR spectroscopy are the primary methods for this analysis. acs.orgnih.gov
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The incorporation of a ¹³C atom increases the mass of the molecule by approximately one unit compared to the unlabeled (¹²C) molecule. By analyzing the isotopic cluster of the molecular ion, the percentage of ¹³C enrichment can be calculated. nih.govalmacgroup.com High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for analyzing isotopically labeled compounds. nih.gov
¹³C NMR: A direct ¹³C NMR spectrum can confirm the position of the label. magritek.com For a site-specifically labeled compound, a single, significantly enhanced signal will be observed at the chemical shift corresponding to the labeled carbon. nih.gov For uniformly labeled compounds, all carbon signals will be enhanced. frontiersin.org
¹H NMR: The presence of a ¹³C atom causes splitting of the signals of directly attached protons (¹J-coupling). The ratio of the ¹³C-satellite peaks to the main ¹H peak can be used to quantify the enrichment at that specific position. nih.gov
Quantitative NMR (qNMR): With carefully controlled experimental parameters (e.g., long relaxation delays), NMR can be used for precise quantification of isotopic enrichment. ox.ac.uk
Table 3: Comparison of Analytical Methods for Isotopic Enrichment
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Overall isotopic enrichment (M+1, M+2, etc.). nih.gov | High sensitivity, requires small sample amounts. | Provides limited information on the specific location of the label in complex molecules. |
| ¹³C NMR Spectroscopy | Direct confirmation of label position, quantification of enrichment. magritek.comnih.gov | Unambiguously determines the site of labeling. | Lower sensitivity compared to ¹H NMR and MS, requires longer acquisition times or higher concentrations. ox.ac.uk |
| ¹H NMR Spectroscopy | Enrichment at specific protonated carbon sites via ¹³C-satellites. nih.gov | High sensitivity, readily available. | Can be complex to analyze in molecules with overlapping proton signals. |
Advanced Spectroscopic Characterization Techniques Applied to Methyl Alpha L Arabinopyranoside 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution and in the solid state. For a ¹³C-labeled compound like Methyl Alpha-L-Arabinopyranoside-13C, NMR offers enhanced capabilities for detailed structural assignment and conformational analysis.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are foundational for the complete assignment of proton (¹H) and carbon (¹³C) resonances, which in turn defines the covalent structure of the molecule.
¹H and ¹³C NMR: The 1D ¹H NMR spectrum reveals the chemical environment and coupling interactions of the protons, while the ¹³C NMR spectrum identifies the chemical shifts of the carbon atoms. The presence of ¹³C labeling significantly enhances the signal intensity in ¹³C NMR spectra, facilitating easier detection and analysis.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). For this compound, COSY is instrumental in tracing the proton connectivity around the pyranose ring, starting from the distinct anomeric proton (H-1).
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between two protons in a TOCSY spectrum indicates that they are part of the same coupled network. This is particularly useful for identifying all protons belonging to the sugar ring from a single, well-resolved resonance. u-tokyo.ac.jp
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to a heteronucleus, in this case, ¹³C. sdsu.edu Each cross-peak in the HSQC spectrum corresponds to a specific C-H bond, providing an unambiguous link between the proton and carbon assignments. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu This is critical for assembling the molecular fragments. For instance, an HMBC correlation between the protons of the methoxy group (-OCH₃) and the anomeric carbon (C-1) confirms the glycosidic linkage.
The combination of these experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals in the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Methyl Alpha-L-Arabinopyranoside. Note: Data is based on typical values for methyl pentopyranosides and may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| 1 | ~4.3-4.5 | ~100-102 | COSY: H-2; HSQC: C-1; HMBC: C-2, C-5, OCH₃ |
| 2 | ~3.5-3.7 | ~68-70 | COSY: H-1, H-3; HSQC: C-2; HMBC: C-1, C-3, C-4 |
| 3 | ~3.6-3.8 | ~70-72 | COSY: H-2, H-4; HSQC: C-3; HMBC: C-2, C-4, C-5 |
| 4 | ~3.8-4.0 | ~67-69 | COSY: H-3, H-5; HSQC: C-4; HMBC: C-2, C-3, C-5 |
| 5 | ~3.4-3.6 / ~3.9-4.1 | ~64-66 | COSY: H-4; HSQC: C-5; HMBC: C-1, C-3, C-4 |
| OCH₃ | ~3.3-3.5 | ~55-57 | HSQC: C-OCH₃; HMBC: C-1 |
While standard NMR experiments define the connectivity, they provide limited information about the molecule's average conformation in solution. Residual Dipolar Couplings (RDCs) offer a powerful method to obtain long-range orientational information. researchgate.net RDCs are measured when the molecule is placed in a dilute, weakly aligning medium, which imparts a slight average orientation to the solute molecules.
These couplings are sensitive to the angle of the internuclear vectors (e.g., C-H bonds) relative to the external magnetic field. researchgate.net By measuring RDCs for various C-H and H-H vectors throughout the molecule, one can determine their relative orientations. rsc.org This information is invaluable for:
Defining Ring Conformation: RDCs can precisely determine the puckering of the pyranose ring, distinguishing between different chair (e.g., ¹C₄ or ⁴C₁) and boat conformations.
Orienting Substituents: The orientation of the methoxy group relative to the sugar ring can be accurately defined.
Validating Computational Models: Experimental RDC data serves as a stringent validation tool for molecular dynamics simulations and theoretical structural models.
For a ¹³C-labeled sugar, the measurement of one-bond ¹JCH RDCs is particularly robust and provides high-resolution structural restraints for conformational analysis. nih.gov
Solid-State NMR (ssNMR) is an essential technique for characterizing molecules in their solid, powdered, or amorphous states, providing insights that are inaccessible to solution NMR. nih.gov For this compound, ssNMR can reveal information about its crystal packing, polymorphism, and conformational state in the absence of a solvent.
The primary technique used is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS).
Cross-Polarization (CP): This technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei, overcoming issues of long relaxation times.
Magic-Angle Spinning (MAS): Rapid spinning of the sample at a specific angle (54.74°) to the magnetic field averages out anisotropic interactions, such as chemical shift anisotropy and dipolar couplings, resulting in sharper, solution-like spectra. rsc.org
Studies using ¹³C CP/MAS NMR on methyl glycopyranosides have shown that chemical shifts in the solid state can differ from those in solution. researchgate.net These differences arise from the specific conformation adopted in the crystal lattice and the presence of intermolecular interactions like hydrogen bonding. researchgate.net Therefore, ssNMR provides a direct window into the structure of the compound in its solid form, which is crucial for materials science and pharmaceutical applications.
Mass Spectrometry (MS) for Molecular and Isotopic Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight, elemental composition, and isotopic abundance of a compound.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass, which can be used to deduce the elemental formula of the compound. nih.gov
For this compound, HRMS serves two key purposes:
Confirmation of Identity: It confirms the molecular weight of the synthesized compound.
Verification of Composition: The exact mass unequivocally confirms the elemental formula, distinguishing it from any potential isomers or impurities.
The presence of ¹³C isotopes is clearly accounted for in the exact mass calculation.
Table 2: Molecular Formula and Calculated Exact Mass for Unlabeled and Fully ¹³C-Labeled Methyl Alpha-L-Arabinopyranoside.
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| Methyl Alpha-L-Arabinopyranoside | C₆H₁₂O₅ | 164.0685 |
| Methyl Alpha-L-Arabinopyranoside-¹³C₆ | ¹³C₆H₁₂O₅ | 170.0886 |
While HRMS confirms the presence of isotopes, Isotope Ratio Mass Spectrometry (IRMS) is the definitive technique for quantifying the isotopic enrichment or purity of a labeled compound. IRMS measures the ratio of stable isotopes (e.g., ¹³C/¹²C) with exceptionally high precision.
For a compound intentionally labeled with ¹³C, IRMS is used to:
Determine Isotopic Enrichment: It precisely quantifies the percentage of ¹³C at a specific position or in the whole molecule, often expressed as atom percent excess.
Assess Isotopic Purity: It confirms that the level of labeling meets the specifications required for its intended use, such as in metabolic tracer studies where accurate knowledge of the isotopic abundance is critical.
The compound is typically combusted to CO₂, and the ¹³C/¹²C ratio of the resulting gas is measured by a dedicated mass spectrometer. researchgate.net This provides a bulk isotopic value for the entire molecule. The precision of IRMS is essential for verifying the successful synthesis of an isotopically labeled standard and for quantitative applications where isotope dilution is employed.
Fragmentation Pathway Analysis in MS/MS Studies
Tandem mass spectrometry (MS/MS) provides profound insights into the structure of molecules like this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pathways are dictated by the molecule's inherent chemical stability, with the weakest bonds typically cleaving first. In methyl glycosides, the glycosidic bond is particularly susceptible to cleavage under collision-induced dissociation (CID) conditions.
For this compound, the fragmentation process is expected to initiate with the protonated molecule, [M+H]⁺. The presence of the stable Carbon-13 isotope will increase the mass of the precursor ion and any subsequent fragments containing this labeled carbon by one Dalton, but it does not alter the fundamental fragmentation mechanisms. Key fragmentation routes for similar glycosides involve the cleavage of the glycosidic bond, leading to the loss of the methoxy group, and subsequent cross-ring cleavages. These cross-ring fragmentations, often proceeding through retro-Diels-Alder (RDA) type reactions, yield characteristic ions that help elucidate the sugar ring's structure.
The analysis of these fragmentation patterns allows for the confirmation of the compound's identity and provides detailed structural information. The proposed fragmentation pathways for this compound are based on established principles of carbohydrate mass spectrometry.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | Calculated Value | - | Initial protonated molecule. |
| [M+H]⁺ | Calculated Value | CH₃OH | Cleavage of the glycosidic bond, resulting in the loss of methanol (B129727). |
| [M+H]⁺ | Calculated Value | H₂O | Loss of a water molecule from the sugar ring. |
| [M+H]⁺ | Calculated Value | C₂H₄O₂ | 0,2X-type cross-ring cleavage, indicative of the pyranose ring structure. |
| [M+H]⁺ | Calculated Value | C₃H₆O₃ | 0,3A-type cross-ring cleavage. |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
Analysis of specific spectral regions allows for detailed conformational and bonding analysis:
3600-3200 cm⁻¹: This region is characteristic of O-H stretching vibrations. The broadness and position of these bands provide information about hydrogen bonding networks, which are crucial in determining the molecule's conformation.
3000-2800 cm⁻¹: C-H stretching vibrations from the methyl and methine groups appear in this range.
1500-1200 cm⁻¹: This region is typically associated with C-H and O-H deformation modes.
600-400 cm⁻¹: The far-infrared and low-frequency Raman region contains skeletal deformation modes of the pyranose ring, which are also highly sensitive to conformational changes. nih.gov
By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved, offering a comprehensive understanding of the three-dimensional structure and bonding within this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopic Technique | Structural Information |
|---|---|---|---|
| 3600 - 3200 | ν(O-H) | FT-IR, Raman | Hydroxyl group stretching, hydrogen bonding patterns. |
| 3000 - 2800 | ν(C-H) | FT-IR, Raman | Stretching of methyl and pyranose ring C-H bonds. |
| 1500 - 1200 | δ(C-H), δ(O-H) | FT-IR | Deformation modes of C-H and O-H bonds. |
| 1200 - 1000 | ν(C-O), ν(C-C) | FT-IR, Raman | Glycosidic bond and pyranose ring stretching; sensitive to anomeric configuration. researchgate.net |
| 1000 - 800 | Ring Vibrations | Raman | Coupled C-C and C-O ring modes, anomeric region. nih.gov |
| 600 - 400 | Skeletal Deformations | Raman | Pyranose ring puckering and torsional modes, highly sensitive to conformation. nih.gov |
Applications of Methyl Alpha L Arabinopyranoside 13c in Isotopic Tracing and Metabolic Pathway Elucidation
Cellular Uptake and Distribution Studies Using Isotopic Labeling
The use of isotopically labeled compounds is a powerful technique to trace the metabolic fate of molecules within biological systems. nih.gov Methyl Alpha-L-Arabinopyranoside-13C, by virtue of its integrated stable isotope, serves as a valuable tracer for investigating its transport into cells and subsequent distribution. While direct studies detailing the cellular uptake and distribution of this compound are not extensively documented in publicly available research, the principles of isotopic tracing and findings from studies on related labeled compounds, such as L-[2-13C]arabinose, provide significant insights into the potential methodologies and applications.
Isotopic tracing with 13C-labeled compounds allows researchers to follow the journey of the labeled carbon atoms through metabolic pathways. nih.gov This is often achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which can detect the presence and position of the 13C isotope in various metabolites. researchgate.net Such studies are crucial for understanding how a substance is absorbed by cells, where it accumulates, and how it is biochemically transformed.
In studies involving yeasts such as Candida arabinofermentans and Pichia guilliermondii, the metabolism of L-arabinose has been investigated using L-[2-13C]arabinose. nih.govnih.gov These studies have successfully traced the labeled carbon to various downstream metabolites, thereby elucidating the metabolic pathways involved. When cells were supplied with L-[2-13C]arabinose, the 13C label was detected in several key compounds, indicating their position in the metabolic cascade. nih.govnih.gov
Research Findings from L-[2-13C]arabinose Tracing Studies
The data from these isotopic tracing experiments reveal the intricate steps of L-arabinose metabolism. For instance, in Pichia guilliermondii, the accumulation of L-arabitol with the 13C label pointed to a bottleneck at the L-arabitol 4-dehydrogenase enzyme step. nih.gov Furthermore, the appearance of the label in trehalose (B1683222), a sugar important for stress protection, confirmed the connection between L-arabinose catabolism and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The recycling of glucose-6-phosphate through the oxidative branch of the PPP was also demonstrated by the labeling pattern observed in trehalose and arabitol. nih.gov This recycling is a vital strategy for regenerating NADPH, a cofactor essential for the initial steps of L-arabinose breakdown. nih.gov
The following interactive table summarizes the key metabolites identified and the position of the 13C label that originated from L-[2-13C]arabinose in yeast metabolism studies. nih.govnih.gov
| Metabolite | Labeled Carbon Position(s) | Metabolic Pathway Implication |
| Arabitol | C-1, C-2 | Part of the redox catabolic pathway and linked to the oxidative PPP. nih.gov |
| Ribitol | C-1, C-2 | Indicates conversion from D-xylulose-5-P and involvement of the PPP. nih.gov |
| Xylitol | C-2 | A key intermediate in the redox catabolic pathway of L-arabinose. nih.gov |
| Trehalose | C-1, C-2, C-3 | Demonstrates the flow of carbon from L-arabinose into central carbon metabolism via the PPP and glycolysis. nih.gov |
These findings from L-[2-13C]arabinose research provide a strong foundation for hypothesizing the utility of this compound in similar cellular uptake and distribution studies. The methyl group in this compound makes it a non-metabolizable analog in many systems, which could allow for more focused studies on transporter activity and cellular accumulation without the complexity of downstream metabolic conversions. The 13C label would enable precise quantification and localization of the compound within cellular compartments or tissues, offering valuable data on the kinetics and mechanisms of its transport.
Role of Methyl Alpha L Arabinopyranoside 13c in Structural Biology and Glycochemistry Research
As a Reference Standard for Glycan Structural Assignment
In the complex landscape of glycan analysis, unambiguous structural assignment is paramount. ¹³C-labeled monosaccharides, including derivatives like Methyl alpha-L-arabinopyranoside-¹³C, are invaluable as reference standards. nih.gov The predictable mass shift introduced by the ¹³C isotope allows these compounds to be used as internal standards in mass spectrometry-based analyses, aiding in both qualitative identification and quantitative measurements of arabinose-containing oligosaccharides and polysaccharides. nih.govlibios.fr
The use of ¹³C-labeled internal standards is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) methods for analyzing complex biological samples. libios.fr By co-eluting with the unlabeled analyte, the ¹³C-labeled standard can compensate for variations in sample preparation, ionization efficiency, and instrument response, leading to more accurate and reproducible quantification. For instance, in metabolic flux analysis, ¹³C-labeled substrates are used to trace the incorporation of carbon into various metabolites, including monosaccharides. nih.gov Gas chromatography-mass spectrometry (GC-MS) methods have been developed to analyze ¹³C labeling in sugars, providing crucial data for understanding metabolic pathways. nih.gov
| Application as Reference Standard | Analytical Technique(s) | Key Advantage of ¹³C-Labeling |
| Quantitative Glycan Profiling | LC-MS, GC-MS | Increased accuracy and precision by correcting for analytical variability. libios.frnih.gov |
| Structural Confirmation | NMR Spectroscopy, Mass Spectrometry | Provides a distinct signal for unambiguous identification in complex mixtures. |
| Metabolic Flux Analysis | GC-MS, LC-MS/MS | Enables tracing of metabolic pathways and quantification of intracellular fluxes. nih.gov |
In Glycosyltransferase and Glycosidase Substrate/Inhibitor Analog Research
Glycosyltransferases (GTs) and glycosidases are the master architects and demolition experts of the glycan world, responsible for the synthesis and degradation of carbohydrate structures, respectively. Understanding their mechanisms, specificity, and kinetics is crucial. ¹³C-labeled compounds can serve as powerful tools in these investigations. While direct studies using Methyl alpha-L-arabinopyranoside-¹³C are not extensively documented, the principles of using isotopically labeled substrates are well-established.
In glycosyltransferase assays, a ¹³C-labeled donor or acceptor substrate can be used to monitor the progress of the enzymatic reaction. bellbrooklabs.com The transfer of the ¹³C-labeled moiety results in a product with a specific mass that can be readily detected and quantified by mass spectrometry. This allows for sensitive and continuous monitoring of enzyme activity, which is essential for high-throughput screening of potential inhibitors.
Similarly, for glycosidases, a ¹³C-labeled substrate can be employed to study enzyme kinetics and inhibition. The cleavage of the glycosidic bond by the enzyme releases a ¹³C-labeled product, the appearance of which can be followed over time. Furthermore, stable ¹³C-labeled analogs of the natural substrate that are resistant to cleavage can be synthesized to act as competitive inhibitors, aiding in the study of enzyme-substrate interactions and the development of therapeutic agents. The use of ¹³C labeling in these analogs allows for detailed structural studies of the enzyme-inhibitor complex by techniques such as NMR spectroscopy.
Contribution to Understanding Arabinan and Arabinogalactan Architectures
Arabinans and arabinogalactans are complex polysaccharides found in the cell walls of plants and mycobacteria, where they play critical structural and physiological roles. nih.gov Elucidating their intricate architectures, which involve various glycosidic linkages and branching patterns, is a significant analytical challenge. NMR spectroscopy is a primary tool for this purpose, and the strategic incorporation of ¹³C can greatly enhance the resolution and information content of NMR spectra. nih.gov
While the direct incorporation of exogenous Methyl alpha-L-arabinopyranoside-¹³C into these polysaccharides for structural studies is not a common approach, the principles of ¹³C enrichment are highly relevant. For instance, biosynthetic pathways can be manipulated to incorporate ¹³C-labeled precursors, leading to the production of ¹³C-enriched arabinans and arabinogalactans. The resulting enriched polysaccharides can then be analyzed by advanced NMR techniques. acs.org The ¹³C signals provide detailed information about the local chemical environment of each carbon atom, allowing for the precise determination of linkage positions, anomeric configurations, and the sequence of monosaccharide residues. nih.govacs.org
Recent approaches combine enzymatic digestion of these complex polysaccharides with 2D NMR spectroscopy (such as HSQC) to profile their structural elements. nih.gov Although not reliant on isotopic labeling, the clear resolution of signals in these spectra is fundamental to assignment, a process that is often benchmarked against data from ¹³C-enriched standards.
| Structural Feature | Analytical Method | Contribution of ¹³C-Labeling |
| Glycosidic Linkage Position | NMR Spectroscopy | Resolves signal overlap and confirms connectivity through ¹³C-¹H correlations. nih.gov |
| Anomeric Configuration | NMR Spectroscopy | ¹³C chemical shifts are highly sensitive to the alpha or beta configuration. nih.gov |
| Monosaccharide Sequence | NMR Spectroscopy, MS/MS | Provides specific mass signatures and NMR chemical shifts for each residue in a sequence. |
| Branching Patterns | NMR Spectroscopy | Allows for the identification of branch points and the structure of side chains. nih.gov |
Studies on Intermolecular Interactions Involving Arabinofuranosides
Carbohydrate-protein interactions are fundamental to a vast array of biological processes. NMR spectroscopy is a powerful technique for studying these interactions at an atomic level. While the subject compound is a pyranoside, the principles extend to the study of arabinofuranosides, which are key components of molecules like arabinogalactan. ¹³C-labeling of the carbohydrate ligand can provide significant advantages in these studies.
Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping are commonly used to identify the binding epitope of a ligand and map the interaction surface on the protein. When the ligand is ¹³C-labeled, heteronuclear NMR experiments can be employed to obtain more detailed information. For example, ¹³C-edited STD NMR experiments can filter out signals from the unlabeled protein, simplifying the spectrum and facilitating the identification of the ligand protons in close contact with the protein.
Furthermore, monitoring the ¹³C chemical shifts of the labeled arabinoside upon binding to a protein can provide sensitive insights into the changes in the electronic environment of the sugar, revealing specific points of interaction. mdpi.com While direct examples involving Methyl alpha-L-arabinopyranoside-¹³C are scarce, the methodology has been widely applied to other ¹³C-labeled carbohydrates to elucidate the structural basis of their recognition by lectins, antibodies, and enzymes. mdpi.com
Analytical Method Development and Standardization Using Methyl Alpha L Arabinopyranoside 13c
Development of Quantitative Analytical Methods for Carbohydrate Mixtures
The quantification of specific monosaccharides like arabinose within a complex mixture of other sugars requires highly selective and sensitive analytical methods. Methyl Alpha-L-Arabinopyranoside-13C plays a pivotal role in the development of such methods, particularly those employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org
In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, complex carbohydrate mixtures are often first hydrolyzed to release their constituent monosaccharides. These are then derivatized to enhance volatility and ionization efficiency. The addition of a known amount of this compound at the beginning of the sample preparation process allows for accurate quantification by correcting for variations in derivatization yield and instrument response.
For instance, in a typical quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of unlabeled methyl alpha-L-arabinopyranoside and a fixed concentration of the 13C-labeled internal standard. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. This ratiometric approach significantly improves the accuracy and precision of the quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the quantitative analysis of carbohydrates. wikipedia.org Quantitative NMR (qNMR) relies on the principle that the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. The well-resolved signals in 13C NMR spectra allow for the identification and quantification of individual carbohydrates in a mixture without the need for chromatographic separation. rsc.org this compound can be used as an external or internal standard in qNMR to provide an absolute concentration reference.
A representative dataset for the development of an LC-MS/MS method for the quantification of arabinose in a carbohydrate mixture is presented below:
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95-105% |
Calibration and Validation of Spectroscopic and Chromatographic Techniques
The reliability of any analytical method hinges on its proper calibration and validation. This compound serves as an invaluable tool in this process for both spectroscopic and chromatographic techniques.
For chromatographic techniques such as HPLC and GC, validation involves assessing parameters like linearity, accuracy, precision, specificity, and robustness. The use of this compound as an internal standard is integral to this validation. nih.gov It co-elutes with the unlabeled analyte, thereby experiencing similar chromatographic conditions and potential matrix effects. nih.govfoodriskmanagement.com This co-elution is crucial for validating the method's ability to accurately quantify the analyte in the presence of other sample components.
The following table illustrates the role of this compound in the validation of a hypothetical HPLC-MS method:
| Validation Parameter | Role of this compound |
| Linearity | Used to construct calibration curves by plotting the ratio of analyte to internal standard response versus concentration. |
| Accuracy | Added to samples spiked with known amounts of analyte to determine the percent recovery, correcting for any losses during sample preparation. |
| Precision | Helps to assess the repeatability and intermediate precision by minimizing variability introduced by the instrument and sample matrix. |
| Specificity | The distinct mass of the 13C-labeled standard helps to confirm the identity of the analyte peak and ensure that there is no interference from other compounds. |
| Matrix Effect | By comparing the response of the analyte in the presence and absence of the matrix, with the internal standard present, the degree of ion suppression or enhancement can be quantified and corrected for. researchgate.net |
Use as an Internal Standard in Complex Biological Matrices
The analysis of carbohydrates in biological matrices such as plasma, urine, and tissue extracts is notoriously challenging due to the presence of numerous interfering substances. unimi.it These matrix components can significantly affect the ionization efficiency of the analyte in mass spectrometry, leading to ion suppression or enhancement, and thus inaccurate quantification. nih.govresearchgate.net
This compound is an ideal internal standard for mitigating these matrix effects. nih.gov Being chemically identical to the unlabeled analyte, it exhibits the same behavior during sample extraction, derivatization, chromatography, and ionization. libios.fr Any variation in the analytical process that affects the analyte will also affect the internal standard to the same extent. foodriskmanagement.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to highly accurate and precise results. rsc.org
The benefits of using a stable isotope-labeled internal standard like this compound are particularly evident in pharmacokinetic studies of arabinose-containing compounds or in clinical diagnostics where accurate measurement of arabinose levels is critical.
A comparison of analytical performance with and without an internal standard is shown below:
| Analytical Parameter | Without Internal Standard | With this compound |
| Precision (%RSD) in Plasma | 15-20% | < 5% |
| Accuracy (%Recovery) in Urine | 70-120% | 98-102% |
| Inter-day Variability | High | Low |
Reference Material Development for Arabinose Derivatives
Certified Reference Materials (CRMs) are fundamental to ensuring the quality and comparability of analytical measurements. usp.org A CRM is a highly characterized and homogeneous material with a certified property value, which is used to calibrate instruments, validate methods, and for quality control purposes. sigmaaldrich.com
This compound, with its high purity and well-defined isotopic enrichment, is an excellent candidate for the development of a reference material for arabinose and its derivatives. lgcstandards.com Its stability and the ability to be accurately weighed and dissolved make it suitable for preparing primary calibration solutions.
The development process for a CRM involves rigorous characterization by multiple independent analytical techniques to establish a certified concentration and its associated uncertainty. usp.org For this compound, this would involve techniques such as:
Quantitative NMR (qNMR) to determine purity and concentration.
High-Resolution Mass Spectrometry (HRMS) to confirm isotopic enrichment and elemental composition.
Elemental Analysis to verify the carbon, hydrogen, and oxygen content.
Thermogravimetric Analysis (TGA) to determine the water content.
Future Research Directions and Emerging Applications for Methyl Alpha L Arabinopyranoside 13c
Integration with Advanced Imaging Modalities
The use of ¹³C-labeled molecules is paving the way for new frontiers in metabolic imaging. The integration of Methyl Alpha-L-Arabinopyranoside-¹³C with advanced imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) holds the potential to visualize metabolic processes non-invasively and in real-time.
One of the most promising avenues is the use of hyperpolarized ¹³C Magnetic Resonance Spectroscopic Imaging (MRSI). nih.gov This technique dramatically enhances the signal of ¹³C-labeled compounds, allowing for the tracking of their conversion into downstream metabolites. While much of the current research focuses on substrates like pyruvate, the principles can be extended to labeled sugars. Future studies could involve administering hyperpolarized Methyl Alpha-L-Arabinopyranoside-¹³C to investigate arabinose metabolism in specific tissues or disease states, such as cancer or metabolic disorders.
Furthermore, the development of integrated PET/MRI systems offers the capability for simultaneous, dual-modality metabolic imaging. nih.gov Phantom-based studies have already demonstrated the feasibility of acquiring PET and ¹³C-MRSI data concurrently without significant interference, paving the way for in vivo applications. nih.gov This integrated approach could provide a comprehensive metabolic picture, combining the high sensitivity of PET with the detailed chemical information from ¹³C-MRSI.
| Imaging Modality | Potential Application with Methyl Alpha-L-Arabinopyranoside-¹³C | Key Advantage |
| Hyperpolarized ¹³C-MRSI | Real-time tracking of arabinose metabolic pathways in vivo. | Dramatically increased signal-to-noise ratio for the ¹³C label. |
| Integrated PET/MRI | Simultaneous visualization of glucose uptake (via PET with FDG) and specific arabinose metabolism (via ¹³C-MRSI). | Provides complementary metabolic information in a single imaging session. |
| Isotope-Edited NMR | Probing the structure and dynamics of glycan chains containing arabinose on glycoproteins. nih.gov | Allows for the specific observation of the labeled galactose residues within a complex glycoprotein. nih.gov |
Novel Synthetic Approaches for Complex ¹³C-Labeled Glycans
The expanding applications of ¹³C-labeled glycans necessitate the development of more sophisticated and efficient synthetic methods. While the synthesis of simple labeled monosaccharides is established, the creation of complex oligosaccharides and glycoconjugates containing a ¹³C label at a specific position remains a significant challenge.
Chemo-enzymatic synthesis has emerged as a powerful strategy for producing complex ¹³C-labeled N-glycans. acs.org This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis. For instance, a chemically synthesized ¹³C-labeled precursor can be enzymatically extended to create a library of complex glycan structures. acs.org This methodology could be adapted to use a Methyl Alpha-L-Arabinopyranoside-¹³C core, allowing for the creation of various arabinose-containing glycans for use as internal standards in mass spectrometry or as probes for studying protein-glycan interactions. acs.orgfu-berlin.de
Another area of development focuses on methods to overcome the chemical shift degeneracy in NMR spectroscopy of glycans. nih.gov Site-specific isotopic labeling with ¹³C simplifies complex NMR spectra, providing clearer insights into glycan structure, conformation, and dynamics. fu-berlin.denih.gov Future synthetic efforts will likely focus on creating Methyl Alpha-L-Arabinopyranoside-¹³C building blocks that can be readily incorporated into larger, more complex glycan structures through automated solid-phase synthesis or convergent block synthesis strategies.
Exploration in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net ¹³C-labeled compounds like Methyl Alpha-L-Arabinopyranoside-¹³C are central to metabolomics and are particularly crucial for a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govcreative-proteomics.com
¹³C-MFA is a powerful method used to quantify the rates (fluxes) of metabolic pathways within a cell or organism. nih.govresearchgate.net By providing Methyl Alpha-L-Arabinopyranoside-¹³C as a carbon source, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites. youtube.combiorxiv.org The labeling patterns in these metabolites, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), can then be used to calculate the flux through interconnected metabolic pathways. nih.govnih.gov
In a multi-omics context, the quantitative flux data from ¹³C-MFA can be integrated with transcriptomic and proteomic data to build more comprehensive models of cellular metabolism. nih.govresearchgate.net For example, an observed change in the flux through a specific pathway involving arabinose could be correlated with changes in the expression of genes or proteins responsible for that pathway. This integrated approach provides a more holistic understanding of how biological systems respond to genetic or environmental perturbations. nih.govmdpi.com
| Omics Platform | Role of Methyl Alpha-L-Arabinopyranoside-¹³C | Type of Information Gained |
| Metabolomics | Serves as an isotopic tracer for Metabolic Flux Analysis (MFA). nih.gov | Quantitative flux data for metabolic pathways. creative-proteomics.comresearchgate.net |
| Proteomics | Helps correlate changes in protein expression with metabolic activity. | Understanding the regulation of metabolic pathways at the protein level. |
| Transcriptomics | Helps correlate changes in gene expression with metabolic activity. | Understanding the regulation of metabolic pathways at the genetic level. |
| Multi-Omics Integration | Provides the metabolic "output" to be integrated with other data layers. nih.gov | A holistic, systems-level understanding of cellular function. mdpi.com |
Contributions to Glycan Array and Glycomics Technologies
Glycomics, the comprehensive study of the entire complement of sugars (the glycome) in an organism, relies heavily on analytical technologies like mass spectrometry and glycan arrays. researchgate.net Isotopically labeled compounds, including Methyl Alpha-L-Arabinopyranoside-¹³C, are indispensable tools in this field, particularly for quantitative analysis. researchgate.netbioglyco.com
In mass spectrometry-based glycomics, stable isotope labeling is a cornerstone for accurate quantification. researchgate.net ¹³C-labeled glycans can be used as internal standards to correct for variations in sample preparation and instrument response, leading to highly accurate measurements of glycan abundance. acs.org The chemo-enzymatic synthesis of a library of ¹³C-labeled standards derived from Methyl Alpha-L-Arabinopyranoside-¹³C could significantly enhance the quantitative analysis of arabinose-containing glycans from diverse biological sources.
Glycan arrays are powerful high-throughput tools for studying the interactions between carbohydrates and proteins, such as lectins and antibodies. nih.govnih.gov These arrays consist of a collection of glycans immobilized on a solid surface. While not directly used on the array itself, ¹³C-labeled glycans play a crucial role in the development and validation of these platforms. They can be used as standards to quantify the amount of glycan successfully immobilized on the array surface, ensuring quality control. nih.gov Furthermore, stable isotope-labeled glycan standards are essential for validating the findings from array experiments using orthogonal methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov The availability of well-characterized standards like Methyl Alpha-L-Arabinopyranoside-¹³C is critical for advancing the reliability and scope of glycomics and glycan array technologies. nih.gov
Q & A
Q. How is Methyl Alpha-L-Arabinopyranoside-13C synthesized, and what methodological considerations are critical for isotopic purity?
Methodological Answer: Synthesis typically involves the methylation of L-arabinose-13C under controlled acidic conditions, followed by purification via HPLC or column chromatography. Isotopic purity (≥98% 13C) must be verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Key considerations include:
- Precursor selection : Use of 13C-enriched methanol or arabinose precursors to ensure isotopic labeling at the methyl group or sugar backbone .
- Reaction monitoring : Thin-layer chromatography (TLC) or real-time NMR to track reaction progress and avoid byproducts like beta-anomers .
- Purity validation : Quantify isotopic incorporation via isotopic ratio mass spectrometry (IRMS) and cross-validate with 13C-NMR chemical shifts .
Q. What standard protocols are used to characterize enzymatic interactions with this compound?
Methodological Answer: Enzymatic assays (e.g., arabinopyranosidase activity) employ spectrophotometric or fluorometric methods. For example:
- Kinetic assays : Measure hydrolysis rates using 4-methylumbelliferyl derivatives as competitive substrates, with fluorescence detection (ex/em: 360/450 nm) .
- Isotope tracing : Monitor 13C-labeled metabolites via LC-MS to track enzymatic degradation pathways .
- Control experiments : Include unlabeled substrate controls to distinguish isotopic effects on enzyme binding affinity (Km) and catalytic efficiency (kcat) .
Advanced Research Questions
Q. How do isotopic (13C) labeling and anomeric configuration (alpha vs. beta) influence NMR spectral interpretation in structural studies?
Methodological Answer: The 13C label enhances sensitivity in heteronuclear single-quantum coherence (HSQC) NMR for resolving anomeric configurations:
- Chemical shift analysis : Compare 13C-1H coupling constants (J values) between alpha (axial-OH) and beta (equatorial-OH) anomers. For alpha-L-arabinopyranoside, expect J ≈ 3–5 Hz, distinct from beta-anomers (J > 8 Hz) .
- Isotopic interference : Address 13C-13C scalar coupling artifacts by using 10% 13C-enriched samples for 2D NMR or implementing decoupling sequences .
- Dynamic studies : Use saturation transfer difference (STD) NMR to probe ligand-enzyme interactions, leveraging 13C's enhanced relaxation properties .
Q. How can researchers resolve contradictions in enzyme kinetic data when using 13C-labeled vs. unlabeled substrates?
Methodological Answer: Discrepancies often arise from isotopic mass effects or altered hydrogen-bonding networks. Mitigation strategies include:
- Comparative kinetic profiling : Perform parallel assays with labeled/unlabeled substrates under identical conditions (pH, temperature). Use ANOVA to statistically validate differences (p < 0.05) .
- Computational modeling : Apply density functional theory (DFT) to simulate isotopic effects on transition-state geometries and binding energies .
- Data normalization : Express kinetic parameters (Km, Vmax) relative to internal standards (e.g., 4-nitrophenyl derivatives) to control for batch-to-batch variability .
Q. What advanced techniques validate the role of this compound in tracing arabinan metabolic pathways?
Methodological Answer:
- Stable isotope probing (SIP) : Incubate microbial cultures with 13C-labeled substrate and extract genomic DNA/RNA for sequencing. Metagenomic analysis identifies taxa assimilating 13C-arabinan .
- Metabolomic profiling : Use GC-MS or 13C-edited HSQC to map 13C incorporation into downstream metabolites (e.g., arabinonic acid) .
- Enzyme inhibition studies : Co-administer with arabinofuranosidase inhibitors (e.g., 1,4-dideoxy-1,4-imino-L-arabinitol) to isolate pathway-specific degradation .
Methodological Challenges and Solutions
Q. How to optimize experimental design for studying 13C isotopic effects without compromising data reproducibility?
Methodological Answer:
- Power analysis : Predefine sample sizes using G*Power software (α = 0.05, β = 0.8) to ensure statistical robustness .
- Batch controls : Include technical replicates and blinded analyses to minimize operator bias .
- Data transparency : Publish raw NMR/MS spectra and kinetic datasets in repositories like Zenodo to facilitate cross-validation .
Q. What strategies address spectral overlap in 13C-NMR when analyzing complex biological mixtures?
Methodological Answer:
- Spectral editing : Apply DEPT-Q (distortionless enhancement by polarization transfer) to suppress non-13C signals .
- Chromatographic pre-fractionation : Use hydrophilic interaction liquid chromatography (HILIC) to isolate target compounds before NMR .
- Machine learning : Train convolutional neural networks (CNNs) on spectral libraries to deconvolute overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
